2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate
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Overview
Description
2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzothiazole ring substituted with a nitro group and a carbamoyl group, which is further connected to a phenyl acetate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate typically involves a multi-step process. One common method starts with the nitration of 1,3-benzothiazole to introduce the nitro group. This is followed by the reaction with an isocyanate to form the carbamoyl derivative. The final step involves the esterification of the phenyl group with acetic anhydride to yield the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the benzothiazole ring, which can exhibit fluorescence under certain conditions.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry
Industrially, this compound is used in the production of dyes and pigments due to its ability to form stable, colored compounds.
Mechanism of Action
The mechanism of action of 2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death in certain cases.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a benzene ring substituted with functional groups.
2-Nitrobenzothiazole: Shares the benzothiazole ring and nitro group but lacks the carbamoyl and acetate moieties.
Uniqueness
2-((6-Nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl acetate is unique due to the combination of the nitro, carbamoyl, and acetate groups, which impart distinct chemical and biological properties. This combination allows for a wide range of applications in different fields, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C16H11N3O5S |
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Molecular Weight |
357.3 g/mol |
IUPAC Name |
[2-[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H11N3O5S/c1-9(20)24-13-5-3-2-4-11(13)15(21)18-16-17-12-7-6-10(19(22)23)8-14(12)25-16/h2-8H,1H3,(H,17,18,21) |
InChI Key |
JQUAHBDDCLYOOF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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